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Compound of Interest

Compound Name: Piperiacetildenafil

Cat. No.: B8811007

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Piperiacetildenafil is a compound indexed in public chemical databases such as
PubChem|[1][2]. However, at the time of this writing, there is a lack of extensive published
research on its specific biological activity and synthesis. This guide, therefore, provides a
comprehensive overview of its structural class, focusing on the well-documented pharmacology
of its parent compound, sildenafil, and its numerous analogs. The information presented herein
is intended to serve as a foundational resource for researchers interested in the exploration of
novel phosphodiesterase type 5 (PDES5) inhibitors.

Introduction

Piperiacetildenafil, with the IUPAC name 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-
methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one, is a structural analog of sildenafil, a potent
and selective inhibitor of phosphodiesterase type 5 (PDE5)[1][2]. Sildenafil is widely recognized
for its therapeutic efficacy in the treatment of erectile dysfunction and pulmonary arterial
hypertension[3]. The core structure of these compounds is a pyrazolopyrimidinone moiety,
which mimics the guanosine base of cyclic guanosine monophosphate (cGMP), the natural
substrate of PDES5.

The defining structural feature of Piperiacetildenafil is the replacement of the N-
methylpiperazine sulfonyl group of sildenafil with a 2-(piperidin-1-yl)acetyl group. This
modification significantly alters the electronic and steric properties of the molecule, which is
anticipated to influence its binding affinity and selectivity for PDE5 and other
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phosphodiesterase isoforms. This guide will delve into the structure-activity relationships of
sildenafil analogs, provide detailed experimental protocols for their evaluation, and present
guantitative data to facilitate comparative analysis.

Proposed Synthesis of Piperiacetildenafil

While a specific synthetic route for Piperiacetildenafil has not been published, a plausible
pathway can be devised based on established methods for the synthesis of sildenafil and its N-
substituted analogs. The proposed synthesis would likely involve the coupling of a key
pyrazolopyrimidinone intermediate with a suitably functionalized phenyl moiety.

A potential retrosynthetic analysis suggests that Piperiacetildenafil could be synthesized from
the key intermediate, 5-(5-amino-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-
pyrazolo[4,3-d]pyrimidin-7-one. This intermediate can then be acylated with 2-(piperidin-1-
yl)acetyl chloride to yield the final product. The synthesis of the pyrazolopyrimidinone core is a
well-established multi-step process that has been extensively described in the literature.

Data Presentation: In Vitro Inhibitory Activity of
Sildenafil and its Analogs

The potency and selectivity of PDES inhibitors are typically quantified by their half-maximal
inhibitory concentration (IC50) values against a panel of phosphodiesterase isoforms. The
following tables summarize the in vitro inhibitory activities of sildenafil and a selection of its
analogs.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Sildenafil and Major PDES5 Inhibitors against
PDE Isoforms

Compo

d PDE1 PDE2 PDE3 PDE4 PDES5 PDE6 PDE11
un
Sildenafil 280 >10,000 >10,000 7,400 35 33 >10,000
Vardenafi
| >10,000 >10,000 >10,000 0.7 11 130
Tadalafil 7,000 >10,000 >10,000 >10,000 1.8 >10,000 11
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Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Table 2: In Vitro PDES5 Inhibitory Activity (IC50, nM) of Selected N-Substituted Sildenafil
Analogs

Analog N-Substituent PDES5 IC50 (nM)
Sildenafil Methyl 3.5
Homosildenafil Ethyl ~5.0
Anhydrohomosildenafil N-acetyl Not Reported

Potent (pEC50 comparable to
Analog 6f 4-Fluorophenyl

sildenafil)
Potent (comparable to
Analog 6r Phenyl ] i
sildenafil)
] Potent (comparable to
Analog 6u 2-Pyridyl

sildenafil)

Data for analogs 6f, 6r, and 6u are based on their potent vasorelaxant effects, which are
indicative of high PDES inhibitory activity.

Structure-Activity Relationships (SAR)

The extensive research into sildenafil analogs has provided valuable insights into the structure-
activity relationships governing their potency and selectivity.

» Pyrazolopyrimidinone Core: This heterocyclic system is crucial for binding to the active site
of PDES, acting as a cGMP mimic. Modifications to this core generally lead to a significant
loss of activity.

e Phenyl Ring Substitution: The ethoxy group at the 2-position of the phenyl ring is important
for potency. Modifications at this position can affect the planarity of the molecule, which has
been shown to be inversely related to PDE5 inhibitory activity.
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» Sulfonylpiperazine Moiety: The N-substituted piperazine ring plays a critical role in
determining both potency and selectivity. The N-methyl group of sildenafil can be replaced
with other small alkyl or aryl groups without a significant loss of activity. The nature of the
substituent on the piperazine nitrogen influences the compound's interaction with a key
glutamine residue in the active site of PDES. The replacement of the sulfonyl group with an
acetyl group, as seen in Piperiacetildenafil, is a significant modification that warrants further
investigation to understand its impact on binding and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of PDES
inhibitors.

In Vitro PDES5 Inhibition Assay (Fluorescence
Polarization)

This high-throughput assay measures the inhibition of PDE5 activity by quantifying the
displacement of a fluorescently labeled cGMP tracer from the active site of the enzyme.

Materials:

e Recombinant human PDE5 enzyme

Fluorescently labeled cGMP tracer

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 10 mM MgCI2, 1 mM DTT)

Test compounds (e.g., Piperiacetildenafil and its analogs) dissolved in DMSO

384-well microplates

Microplate reader capable of measuring fluorescence polarization
Procedure:
e Prepare serial dilutions of the test compounds in assay buffer.

e Add a fixed concentration of the PDE5 enzyme to each well of the microplate.
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e Add the serially diluted test compounds to the wells and incubate for a predetermined time
(e.g., 15 minutes) at room temperature to allow for inhibitor binding.

« Initiate the reaction by adding the fluorescently labeled cGMP tracer to each well.

 Incubate the plate for a specific time (e.g., 60 minutes) at room temperature, protected from
light.

e Measure the fluorescence polarization of each well using the microplate reader.

o Calculate the percent inhibition for each compound concentration and determine the IC50
value by fitting the data to a dose-response curve.

Synthesis of a Sildenafil Analog (lllustrative Example)

The following is a general procedure for the synthesis of an N-substituted sildenafil analog,
which can be adapted for the synthesis of Piperiacetildenafil.

Step 1: Chlorosulfonylation of the Pyrazolopyrimidinone Intermediate The starting material, 5-
(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is reacted
with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position of the
phenyl ring.

Step 2: Sulfonamide Formation The resulting sulfonyl chloride is then reacted with the desired
amine (e.g., N-acetylpiperazine for an analog of Piperiacetildenafil) in the presence of a base
to form the corresponding sulfonamide.

Step 3: Purification The crude product is purified by column chromatography or recrystallization
to yield the final sildenafil analog. The structure and purity of the compound are confirmed by
analytical techniques such as NMR and mass spectrometry.

Mandatory Visualizations
Signaling Pathway of PDES Inhibition
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Caption: cGMP signaling pathway and the mechanism of PDES5 inhibition.

Experimental Workflow for In Vitro PDE5 Inhibition
Assay
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Caption: Workflow for a fluorescence polarization-based PDES5 inhibition assay.
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Conclusion

Piperiacetildenafil represents an intriguing structural variation of the highly successful
sildenafil scaffold. Based on the extensive body of research on sildenafil analogs, it is
hypothesized that Piperiacetildenafil will exhibit potent PDES5 inhibitory activity. However, its
precise potency, selectivity profile, and pharmacokinetic properties can only be determined
through empirical investigation. The data and protocols presented in this guide provide a solid
foundation for researchers to undertake such studies. The exploration of novel analogs like
Piperiacetildenafil is crucial for the development of next-generation PDES inhibitors with
improved efficacy, selectivity, and side-effect profiles, potentially leading to new therapeutic
applications beyond erectile dysfunction and pulmonary hypertension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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